molecular formula C7H14O B14734869 3,3-Dimethyloxane CAS No. 5932-83-2

3,3-Dimethyloxane

Cat. No.: B14734869
CAS No.: 5932-83-2
M. Wt: 114.19 g/mol
InChI Key: JGIIAGKXWSQLOG-UHFFFAOYSA-N
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Description

3,3-Dimethyloxane is an organic compound with the molecular formula C5H10O. It is a member of the oxane family, characterized by a six-membered ring containing one oxygen atom. This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethyloxane can be synthesized through several methods. One common approach involves the cyclization of 3,3-dimethyl-1,2-diol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the oxane ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of more robust catalytic systems to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyloxane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and acids.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted oxanes depending on the reagent used.

Scientific Research Applications

3,3-Dimethyloxane has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and a reagent in organic synthesis.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dimethyloxane involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. Its unique ring structure allows it to participate in a variety of chemical transformations, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

    1,3-Dioxolane: Another oxane derivative with a similar ring structure but different substituents.

    Dimethoxyethane: A related compound used in similar applications.

Uniqueness: 3,3-Dimethyloxane is unique due to its specific structural configuration, which imparts distinct chemical properties. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

5932-83-2

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

3,3-dimethyloxane

InChI

InChI=1S/C7H14O/c1-7(2)4-3-5-8-6-7/h3-6H2,1-2H3

InChI Key

JGIIAGKXWSQLOG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCOC1)C

Origin of Product

United States

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